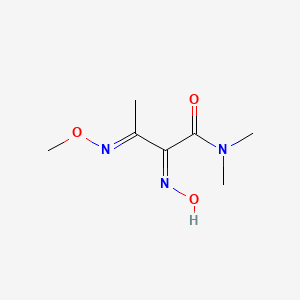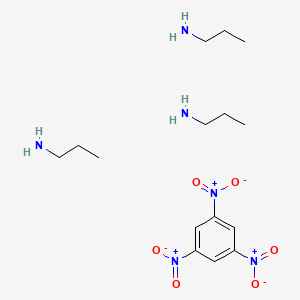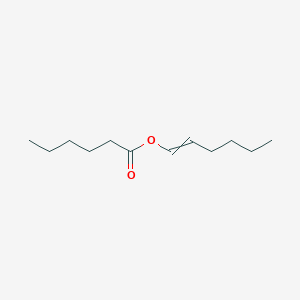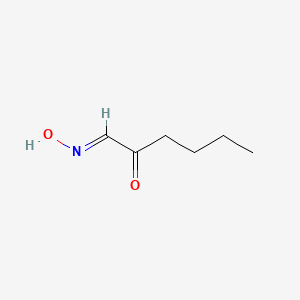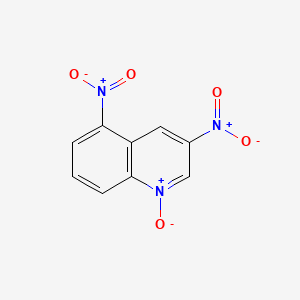
3,5-Dinitroquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitroquinoline 1-oxide is a heterocyclic aromatic compound with the molecular formula C9H5N3O5. It is part of the quinoline family, which is characterized by a benzene ring fused to a pyridine nucleus. This compound is notable for its two nitro groups at positions 3 and 5 and an oxide group at position 1, which significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. One common method includes the reaction of quinoline with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the desired positions. The subsequent oxidation of the quinoline derivative can be achieved using oxidizing agents such as hydrogen peroxide or peracids to form the 1-oxide.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances yield and purity while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 3,5-Diaminoquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
3,5-Dinitroquinoline 1-oxide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 3,5-Dinitroquinoline 1-oxide involves its interaction with cellular components, leading to various biological effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular macromolecules, potentially causing oxidative stress and DNA damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Quinoline: The parent compound, lacking the nitro and oxide groups.
4-Nitroquinoline 1-oxide: Another nitro-substituted quinoline with different substitution patterns.
3,5-Diaminoquinoline: The reduced form of 3,5-Dinitroquinoline 1-oxide.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and oxide groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
Número CAS |
56499-49-1 |
|---|---|
Fórmula molecular |
C9H5N3O5 |
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
3,5-dinitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5N3O5/c13-10-5-6(11(14)15)4-7-8(10)2-1-3-9(7)12(16)17/h1-5H |
Clave InChI |
NEVAXGHVBXBVFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=[N+]2[O-])[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


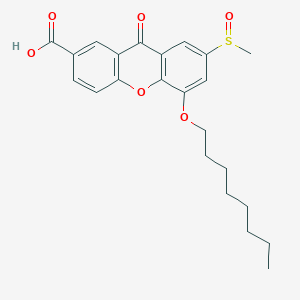
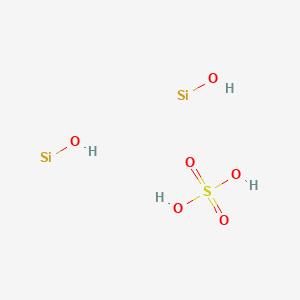
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
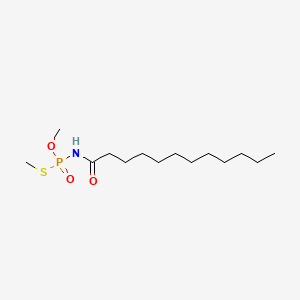
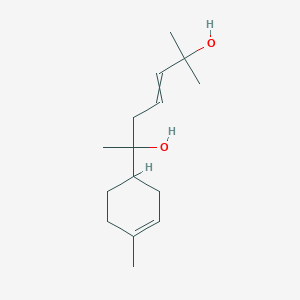



![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
